molecular formula C12H24 B13948642 4-Methyl-4-undecene CAS No. 61142-40-3

4-Methyl-4-undecene

Cat. No.: B13948642
CAS No.: 61142-40-3
M. Wt: 168.32 g/mol
InChI Key: QOJOJFIFQXRXLY-UHFFFAOYSA-N
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Description

4-Methyl-4-undecene is an organic compound with the molecular formula C₁₂H₂₄ It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-undecene typically involves the alkylation of 1-undecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-undecene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are added.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: 4-Methyl-4-undecanol.

    Reduction: 4-Methylundecane.

    Substitution: 4-Chloro-4-methylundecane or 4-Bromo-4-methylundecane.

Scientific Research Applications

4-Methyl-4-undecene has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used as an intermediate in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-undecene involves its interaction with specific molecular targets, such as enzymes or receptors. The double bond in the molecule allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    1-Undecene: Similar in structure but lacks the methyl group at the fourth position.

    4-Methylundecane: Similar but lacks the double bond, making it a saturated hydrocarbon.

Uniqueness

4-Methyl-4-undecene is unique due to the presence of both a double bond and a methyl group, which confer specific chemical properties. The double bond allows for various chemical reactions, while the methyl group can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

61142-40-3

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

4-methylundec-4-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h11H,4-10H2,1-3H3

InChI Key

QOJOJFIFQXRXLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C)CCC

Origin of Product

United States

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